molecular formula C7H5FN2O B2998767 5-Fluoro-2-methoxypyridine-4-carbonitrile CAS No. 1256804-96-2

5-Fluoro-2-methoxypyridine-4-carbonitrile

Cat. No. B2998767
CAS RN: 1256804-96-2
M. Wt: 152.128
InChI Key: HEDYFGIDNCEWCT-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxypyridine-4-carbonitrile is a chemical compound with the molecular formula C7H5FN2O . It has a molecular weight of 152.13 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5FN2O/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . .

Scientific Research Applications

Organic Synthesis and Chemical Analysis

5-Fluoro-2-methoxypyridine-4-carbonitrile serves as a precursor in the synthesis of complex organic compounds. It is used in the synthesis of novel Schiff bases, which have shown antimicrobial activity, indicating its utility in developing new antimicrobial agents (Puthran et al., 2019). Furthermore, its derivatives have been explored for their fluorescence and optical properties, suggesting its potential in material science and sensor technology (Jukić et al., 2010).

Medicinal Chemistry and Pharmacology

In the domain of medicinal chemistry, the compound has been utilized in the synthesis of various heterocyclic compounds with potential biological activities. For instance, a study synthesized a series of 2-methoxypyridine-3-carbonitrile derivatives and assessed their cytotoxic activity against cancer cell lines, highlighting its application in cancer research (Al‐Refai et al., 2019). Another research avenue involves the synthesis of pyrazolo[3,4-b]pyridines as potential corrosion inhibitors, demonstrating its utility in materials science and corrosion prevention (Dandia et al., 2013).

Fluorinated Compounds in Electrochemical Applications

Research has also been conducted on fluorinated compounds for electrochemical applications, including the development of high-performance charge storage materials. For instance, poly(5-fluoroindole) synthesized from 5-fluoroindole has been investigated for its superior specific capacitance and cycling stability, showcasing the impact of fluorine substitution on enhancing the electrochemical properties of polymers (Wang et al., 2019).

Computational Chemistry and Theoretical Studies

Additionally, theoretical studies have explored the fluorination of benzene with N-Fluoropyridinium salts, which is critical for understanding the mechanisms of carbon-fluorine bond formation. Such studies are vital for developing new methods in synthetic chemistry and improving the efficiency of fluorination reactions (Du et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

5-fluoro-2-methoxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDYFGIDNCEWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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